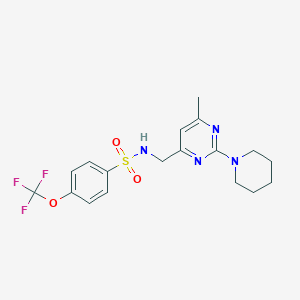

![molecular formula C18H20N2O4S B2796443 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 921897-99-6](/img/structure/B2796443.png)

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Chemical Transformations

Asymmetric Alkynylation of Cyclic Imines

Research demonstrates the successful asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines using chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, showcasing the versatility of these compounds in organic synthesis (Ren, Wang, & Liu, 2014).

Aza-Reformatsky Reaction with Cyclic Imines

Another study highlights the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. The process utilizes a diaryl prolinol L4 as the chiral ligand, showcasing the compounds' utility in constructing chiral centers (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Intramolecular Diels-Alder Reactions

A different approach involves the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This method highlights the structural diversity achievable with dibenzo[b,f][1,4]oxazepin scaffolds, contributing to the development of compounds with potential pharmacological properties (Greig, Tozer, & Wright, 2001).

Biological Applications and Molecular Docking

Molecular Docking and Antimicrobial Agents

Research on N-ethyl-N-methylbenzenesulfonamide derivatives investigates their potential as antimicrobial and antiproliferative agents. This study emphasizes the role of molecular docking in understanding the mode of action of these compounds, providing insights into their biological activities (Abd El-Gilil, 2019).

Enantioselective Alkylation

A study on the enantioselective alkylation of dibenzo[b,f][1,4]oxazepines with Et2Zn catalyzed by a (R)-VAPOL-Zn(II) complex represents the first example of enantioselective addition of Et2Zn to cyclic aldimines, highlighting the synthetic utility of these compounds in stereocontrolled organic synthesis (Munck, Sukowski, Vila, & Pedro, 2017).

Wirkmechanismus

This compound has shown potent inhibitory activity on acute and subacute inflammation such as carrageenin hind paw edema, acetic acid-induced increased vascular permeability, UV-erythema, and felt pellet-induced granuloma formation . It also displayed antipyretic activity at low doses which were widely different from its anti-inflammatory and analgesic effective dose .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11(2)10-25(22,23)20-13-5-7-16-14(9-13)18(21)19-15-8-12(3)4-6-17(15)24-16/h4-9,11,20H,10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIDDNWZPCQWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC(C)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796360.png)

![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2796362.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2796364.png)

![4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2796366.png)

![3-Butyl-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2796368.png)

![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2796372.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2796375.png)

![Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate](/img/structure/B2796377.png)

![(E)-N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2796379.png)

![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2796380.png)